3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide
Overview
Description
3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide is a useful research compound. Its molecular formula is C10H19N3O and its molecular weight is 197.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various proteins and enzymes
Mode of Action
The exact mode of action of 3-(Cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide is currently unknown due to the lack of specific information available. It’s possible that the compound interacts with its targets by binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which include absorption in the gastrointestinal tract, distribution throughout the body, metabolism in the liver, and excretion through the kidneys .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and metabolic processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, presence of other molecules, and the specific cellular environment in which the compound is present
Properties
IUPAC Name |
3-(cyclopropylmethyl)-4-hydroxypiperidine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(12)13-4-3-9(14)8(6-13)5-7-1-2-7/h7-9,14H,1-6H2,(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGHJEJGOSAKNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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